Xanthine oxidase-IN-13

Description

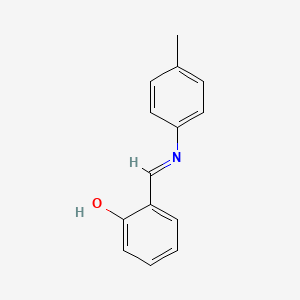

The exact mass of the compound (E)-2-((p-tolylimino)methyl)phenol is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 99418. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Xanthine oxidase-IN-13 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Xanthine oxidase-IN-13 including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-[(4-methylphenyl)iminomethyl]phenol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13NO/c1-11-6-8-13(9-7-11)15-10-12-4-2-3-5-14(12)16/h2-10,16H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXHFZWNBMULGIO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)N=CC2=CC=CC=C2O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

782-76-3 | |

| Record name | NSC99418 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=99418 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | ALPHA-(P-TOLYLIMINO)-ORTHO-CRESOL | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Xanthine Oxidase-IN-13: A Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

Xanthine oxidase (XO) is a complex molybdo-flavoenzyme that plays a critical role in purine catabolism. It catalyzes the oxidation of hypoxanthine to xanthine and subsequently xanthine to uric acid.[1][2] This process is a significant source of reactive oxygen species (ROS), including superoxide and hydrogen peroxide.[2][3] Elevated activity of xanthine oxidase has been implicated in the pathophysiology of several conditions, most notably gout, due to the overproduction of uric acid.[4][5] Furthermore, the associated oxidative stress links the enzyme to cardiovascular diseases, inflammatory conditions, and ischemia-reperfusion injury.[1][6]

Xanthine oxidase-IN-13 is a selective inhibitor of this enzyme, presenting a potential therapeutic agent for conditions associated with its hyperactivity.[7] This technical guide provides an in-depth overview of the mechanism of action of Xanthine oxidase-IN-13, based on its known inhibitory activity and the well-characterized function of its target enzyme.

Core Mechanism of Action of Xanthine Oxidase

Xanthine oxidase is a homodimer, with each subunit containing four redox centers: a molybdenum cofactor (Mo-co), a flavin adenine dinucleotide (FAD) site, and two iron-sulfur clusters (Fe/S).[8] The catalytic process begins at the molybdenum center, where the purine substrate is oxidized.[8][9] Electrons are then transferred through the iron-sulfur clusters to the FAD cofactor.[8] In the oxidase form of the enzyme (XO), molecular oxygen acts as the final electron acceptor at the FAD site, leading to the production of superoxide (O₂•−) and hydrogen peroxide (H₂O₂).[2][8] The enzyme can also exist as a dehydrogenase (XDH), where NAD+ is the preferred electron acceptor.[8]

The reactions catalyzed by xanthine oxidase are:

Inhibition by Xanthine Oxidase-IN-13

Xanthine oxidase-IN-13 has been identified as a selective inhibitor of bovine xanthine oxidase with a reported half-maximal inhibitory concentration (IC50) of 149.56 μM.[7] While detailed mechanistic studies on this specific inhibitor are not widely published, its action can be inferred from the general principles of xanthine oxidase inhibition. Inhibitors of xanthine oxidase typically function by competing with the purine substrate (hypoxanthine or xanthine) for binding at the molybdenum active site.

Quantitative Data

The following table summarizes the available quantitative data for Xanthine oxidase-IN-13.

| Inhibitor | Target Enzyme | IC50 (μM) | Source |

| Xanthine oxidase-IN-13 | Bovine Xanthine Oxidase | 149.56 | [7] |

Signaling Pathways and Physiological Implications

The inhibition of xanthine oxidase by Xanthine oxidase-IN-13 has significant implications for cellular signaling and pathophysiology. By blocking the production of uric acid and reactive oxygen species, this inhibitor can modulate several downstream pathways.

-

Inflammation: Uric acid can act as a danger-associated molecular pattern (DAMP), triggering inflammatory responses through the activation of the NLRP3 inflammasome.[10][11] By reducing uric acid levels, Xanthine oxidase-IN-13 can potentially mitigate this inflammatory cascade, which is relevant for its suggested use in inflammatory arthritis.[7]

-

Oxidative Stress: The generation of ROS by xanthine oxidase contributes to cellular damage, including lipid peroxidation, DNA damage, and protein oxidation.[3] Inhibition of this enzyme can therefore reduce oxidative stress, which is beneficial in cardiovascular and neurodegenerative diseases.[1]

-

Nitric Oxide (NO) Bioavailability: Superoxide produced by xanthine oxidase can react with nitric oxide, a key signaling molecule in vasodilation, to form peroxynitrite.[11] This reduces NO bioavailability and contributes to endothelial dysfunction. By inhibiting superoxide production, Xanthine oxidase-IN-13 may help preserve endothelial function.[12]

Below is a diagram illustrating the central role of xanthine oxidase in purine metabolism and the impact of its inhibition.

Caption: The central role of Xanthine Oxidase in purine metabolism and ROS production, and its inhibition by Xanthine oxidase-IN-13.

Experimental Protocols

To characterize the mechanism of action of a xanthine oxidase inhibitor like Xanthine oxidase-IN-13, a series of biochemical and cellular assays are typically employed.

Xanthine Oxidase Activity Assay (Spectrophotometric)

This assay measures the activity of xanthine oxidase by monitoring the formation of uric acid, which absorbs light at 295 nm.

Materials:

-

Xanthine oxidase (e.g., from bovine milk)

-

Xanthine solution

-

Phosphate buffer (e.g., 0.1 M, pH 7.5)

-

Inhibitor (Xanthine oxidase-IN-13) dissolved in a suitable solvent (e.g., DMSO)

-

UV-Vis spectrophotometer

Protocol:

-

Prepare a reaction mixture containing phosphate buffer and xanthine solution.

-

Add varying concentrations of Xanthine oxidase-IN-13 to the reaction mixture.

-

Initiate the reaction by adding a pre-determined amount of xanthine oxidase enzyme solution.

-

Immediately measure the change in absorbance at 295 nm over a set period (e.g., 3 minutes) at room temperature.

-

The rate of uric acid formation is proportional to the slope of the linear portion of the absorbance curve.

-

Calculate the percent inhibition for each inhibitor concentration relative to a control reaction without the inhibitor.

-

The IC50 value can be determined by plotting the percent inhibition against the logarithm of the inhibitor concentration.[13]

Determination of Inhibition Mode (Lineweaver-Burk Plot)

To determine if the inhibition is competitive, non-competitive, or uncompetitive, kinetic studies are performed.

Protocol:

-

Perform the xanthine oxidase activity assay as described above.

-

Use a range of substrate (xanthine) concentrations.

-

Repeat the assay for each substrate concentration in the absence and presence of fixed concentrations of Xanthine oxidase-IN-13.

-

Plot the data on a Lineweaver-Burk plot (1/velocity vs. 1/[Substrate]).

-

The pattern of the lines will indicate the mode of inhibition.

The following diagram illustrates a typical workflow for evaluating a xanthine oxidase inhibitor.

Caption: Experimental workflow for the characterization of a Xanthine Oxidase inhibitor.

Conclusion

Xanthine oxidase-IN-13 is a selective inhibitor of xanthine oxidase, a key enzyme in purine metabolism and a significant source of reactive oxygen species. Its mechanism of action is predicated on the inhibition of this enzyme, leading to reduced production of uric acid and ROS. This inhibitory activity has the potential to modulate inflammatory and oxidative stress-related signaling pathways, making it a compound of interest for further investigation in related pathologies. The experimental protocols outlined in this guide provide a framework for the detailed characterization of its inhibitory properties and cellular effects.

References

- 1. Xanthine oxidase - Wikipedia [en.wikipedia.org]

- 2. Xanthine oxidoreductase: One enzyme for multiple physiological tasks - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Xanthine Oxidoreductase-Derived Reactive Species: Physiological and Pathological Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 4. m.youtube.com [m.youtube.com]

- 5. Biochemistry, Xanthine Oxidase - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. pnas.org [pnas.org]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Xanthine oxidoreductase-catalyzed reactive species generation: A process in critical need of reevaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The mechanism of action of xanthine oxidase. The relationship between the rapid and very rapid molybdenum electron-paramagnetic-resonance signals - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Involvement of xanthine oxidase and hypoxia-inducible factor 1 in Toll-like receptor 7/8-mediated activation of caspase 1 and interleukin-1β - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Xanthine Oxidase-Induced Inflammatory Responses in Respiratory Epithelial Cells: A Review in Immunopathology of COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Emerging Roles of Xanthine Oxidoreductase in Chronic Kidney Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Xanthine oxidase assay [bio-protocol.org]

The Vanguard of Gout and Hyperuricemia Treatment: A Technical Guide to the Discovery and Synthesis of Novel Xanthine Oxidase Inhibitors

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the discovery and synthesis of novel, potent, and selective xanthine oxidase (XO) inhibitors, a critical area of research for the development of next-generation therapeutics for gout, hyperuricemia, and other related metabolic disorders. Moving beyond the limitations of classical purine-analog inhibitors, the focus is on diverse non-purine scaffolds that offer improved efficacy and safety profiles.

The Central Role of Xanthine Oxidase in Purine Metabolism

Xanthine oxidase is a key flavoprotein enzyme that plays a pivotal role in the catabolism of purines.[1] It catalyzes the oxidative hydroxylation of hypoxanthine to xanthine and subsequently xanthine to uric acid.[2] The overproduction of uric acid, a condition known as hyperuricemia, can lead to the deposition of monosodium urate crystals in joints and tissues, resulting in the painful inflammatory condition of gout.[2][3] Furthermore, reactive oxygen species (ROS) generated during the enzymatic reaction contribute to oxidative stress, implicating XO in a range of pathologies including cardiovascular diseases and inflammation.[1]

Below is a diagram illustrating the purine catabolism pathway and the site of action for xanthine oxidase inhibitors.

Quantitative Analysis of Novel Xanthine Oxidase Inhibitors

The development of novel XO inhibitors has led to the discovery of several classes of compounds with potent inhibitory activity. The following tables summarize the in vitro inhibitory concentrations (IC50) of representative examples from various chemical scaffolds, demonstrating their potential as alternatives to classical drugs like allopurinol.

Table 1: Chalcone Derivatives as XO Inhibitors

| Compound | IC50 (µM) | Reference |

| Sappanchalcone (7) | 3.9 | [4] |

| Synthetic Chalcone (11) | 2.5 | [4] |

| Novel Chalcone (13) | 2.4 | [4] |

| Hydroxychalcone (16) | Micromolar range | [5] |

| Hydroxychalcone (18) | Micromolar range | [5] |

| Allopurinol (Reference) | 2.5 | [4] |

Table 2: Imidazole and Pyrimidine Derivatives as XO Inhibitors

| Compound | IC50 (µM) | Reference |

| 1-hydroxy-imidazole (4d) | 0.003 | [6] |

| 1-hydroxy-imidazole (4e) | 0.003 | [6] |

| 1-hydroxy-imidazole (4f) | 0.006 | [6] |

| Pyrimidine Derivative (10) | 0.046 | [7] |

| Febuxostat (Reference) | 0.01 | [6] |

Experimental Protocols

General Synthesis of Chalcone Derivatives via Claisen-Schmidt Condensation

This protocol describes a general method for the synthesis of chalcone derivatives, a promising class of non-purine XO inhibitors.[4]

-

Preparation of Reactants: Dissolve an appropriate acetophenone derivative in a suitable solvent (e.g., ethanol). In a separate flask, dissolve an appropriate benzaldehyde derivative in the same solvent.

-

Base-Catalyzed Condensation: To the acetophenone solution, add a catalytic amount of a strong base, such as sodium hydroxide or potassium hydroxide, to generate an enolate.

-

Reaction Mixture: Slowly add the benzaldehyde solution to the enolate solution with constant stirring at room temperature.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically complete within a few hours.

-

Work-up and Purification: Upon completion, neutralize the reaction mixture with a dilute acid (e.g., HCl). The precipitated chalcone product is then collected by filtration, washed with water, and dried. Further purification can be achieved by recrystallization from a suitable solvent.

In Vitro Xanthine Oxidase Inhibition Assay

This spectrophotometric assay is a standard method for determining the inhibitory activity of test compounds against xanthine oxidase.[8]

-

Reagent Preparation:

-

Prepare a stock solution of xanthine (substrate) in a phosphate buffer (e.g., 70 mM, pH 7.5).

-

Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

-

Prepare a working solution of xanthine oxidase from bovine milk in cold phosphate buffer immediately before use.

-

-

Assay Setup:

-

In a 96-well UV-transparent microplate, add the following to each well:

-

Test compound solution at various concentrations.

-

Phosphate buffer.

-

Xanthine oxidase enzyme solution.

-

-

Include a positive control (e.g., allopurinol) and a negative control (without inhibitor).

-

-

Pre-incubation: Pre-incubate the assay plate at a constant temperature (e.g., 25°C) for a specified period (e.g., 15 minutes).

-

Reaction Initiation and Measurement:

-

Initiate the enzymatic reaction by adding the xanthine substrate solution to each well.

-

Immediately monitor the increase in absorbance at 295 nm over time using a microplate reader. The increase in absorbance corresponds to the formation of uric acid.

-

-

Data Analysis:

-

Calculate the initial reaction velocity for each concentration of the test compound.

-

Determine the percentage of inhibition relative to the negative control.

-

Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

-

Experimental and Logical Workflows

The discovery and development of novel XO inhibitors typically follow a structured workflow, from initial screening to in vivo evaluation.

References

- 1. benthamdirect.com [benthamdirect.com]

- 2. Recent Advances in Xanthine Oxidase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Advances in Xanthine Oxidase Inhibition: A Review of Potential Bioactive Synthetic Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Design and synthesis of chalcone derivatives as potential non-purine xanthine oxidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis and evaluation of hydroxychalcones as multifunctional non-purine xanthine oxidase inhibitors for the treatment of hyperuricemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]

- 7. Advances in Xanthine Oxidase Inhibition: A Review of Potential Bioactive Synthetic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 8. revistabionatura.com [revistabionatura.com]

Structure-Activity Relationship of Xanthine Oxidase Inhibitors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the structure-activity relationships (SAR) of various classes of xanthine oxidase (XO) inhibitors. Xanthine oxidase is a key enzyme in purine metabolism, catalyzing the oxidation of hypoxanthine to xanthine and then to uric acid.[1] Elevated levels of uric acid can lead to hyperuricemia and gout, making XO a significant therapeutic target.[2] This document summarizes quantitative SAR data, details common experimental protocols, and provides visual representations of key concepts to aid in the rational design of novel XO inhibitors.

Core Principles of Xanthine Oxidase Inhibition

The active site of xanthine oxidase contains a molybdenum cofactor, which is crucial for its catalytic activity.[3] Inhibitors of XO typically interact with key residues within this active site, preventing the binding of the natural substrates, hypoxanthine and xanthine. The SAR of XO inhibitors is diverse and depends on the specific chemical scaffold. However, some general principles have emerged from numerous studies.

Structure-Activity Relationship of Key Inhibitor Classes

The following sections detail the SAR for several prominent classes of xanthine oxidase inhibitors.

Flavonoids

Flavonoids are a major class of naturally occurring XO inhibitors. Their planar structure and the presence of specific hydroxyl groups are critical for their inhibitory activity.

Key SAR Findings for Flavonoids:

-

Planar Structure: A planar flavonoid structure, facilitated by the C2=C3 double bond, is essential for potent inhibitory activity.[4] This planarity allows for effective binding within the active site of XO.

-

Hydroxyl Groups: The presence and position of hydroxyl groups on the flavonoid scaffold significantly influence inhibitory potency.

-

C5 and C7 Hydroxyl Groups: Hydroxyl groups at the C5 and C7 positions are crucial for high inhibitory activity.[5][6] These groups can form favorable hydrogen bonds and interactions with active site residues.[4]

-

C3' Hydroxyl Group: For high superoxide scavenging activity, a hydroxyl group at the C3' position in the B-ring is essential.[5]

-

Glycosylation: The addition of a glycoside group to the flavonoid structure dramatically reduces its inhibitory activity.[7]

Table 1: Structure-Activity Relationship of Flavonoid Derivatives as Xanthine Oxidase Inhibitors

| Compound | Key Structural Features | IC50 (µM) | Inhibition Type | Reference |

| Quercetin | Flavonol with 3, 5, 7, 3', 4'-OH | Potent | - | [3] |

| Quercetin-3-rhamnoside | Glycosylated Quercetin | Less Potent | - | [3] |

| Apigenin | Flavone with 5, 7, 4'-OH | - | - | [8] |

| Kaempferol | Flavonol with 3, 5, 7, 4'-OH | - | - | [8] |

Coumarins

Coumarins represent another class of compounds with significant XO inhibitory potential. The position of hydroxyl and other substituent groups on the coumarin ring system dictates their activity.

Key SAR Findings for Coumarins:

-

7-Hydroxycoumarin Scaffold: The 7-hydroxycoumarin structure is a key pharmacophore for XO inhibition.[9]

-

Hydroxylation at C6: The presence of a hydroxyl group at the C6 position, as seen in esculetin, enhances the inhibitory activity compared to the parent 7-hydroxycoumarin.[9]

-

Substitution at C4 and C8: Substitution at the C4 and C8 positions generally reduces the inhibitory activity. The bulkier the substituent at C8, the weaker the inhibitory effect.[9]

-

Double Bond: The double bond within the coumarin ring system plays an important role in the inhibitory activity.[9]

Table 2: Structure-Activity Relationship of Coumarin Derivatives as Xanthine Oxidase Inhibitors

| Compound | Key Structural Features | IC50 (µM) | Ki (µM) | Inhibition Type | Reference |

| Esculetin | 6,7-Dihydroxycoumarin | 20.91 | 2.056 | Competitive | [9] |

| Umbelliferone | 7-Hydroxycoumarin | 43.65 | 21.683 | Uncompetitive | [9] |

| 7-Hydroxy-4-methylcoumarin | Methyl group at C4 | 96.70 | 4.86 | Mixed | [9] |

2-Arylbenzo[b]furan Derivatives

Recent studies have explored 2-arylbenzo[b]furan derivatives as novel XO inhibitors, with some compounds showing potent activity.

Key SAR Findings for 2-Arylbenzo[b]furans:

-

2-Arylbenzo[b]furan Scaffold: This core structure is essential for the observed inhibitory activity.[10]

-

Phenolic Hydroxyl Groups: The presence of phenolic hydroxyl groups plays an important role in maintaining both xanthine oxidase inhibitory effect and antioxidant properties.[11]

-

Compound 4a: This compound emerged as a potent XO inhibitor with an IC50 of 4.45 µM and exhibited a mixed-type inhibition.[10]

Table 3: Inhibitory Activity of Selected 2-Arylbenzo[b]furan Derivatives against Xanthine Oxidase

| Compound | IC50 (µM) | Ki (µM) | Kis (µM) | Inhibition Type | Reference |

| 4a | 4.45 | 3.52 | 13.14 | Mixed | [10] |

| 5b | ~3.99 - 6.36 | - | - | - | [11] |

| 6a | ~3.99 - 6.36 | - | - | - | [11] |

| 6e | ~3.99 - 6.36 | - | - | Mixed-type competitive | [11] |

| 6f | ~3.99 - 6.36 | - | - | - | [11] |

Experimental Protocols

The evaluation of xanthine oxidase inhibitors typically involves a series of in vitro and in vivo experiments.

In Vitro Xanthine Oxidase Inhibitory Assay

This is the primary assay to determine the direct inhibitory effect of a compound on the XO enzyme.

Methodology:

-

Enzyme and Substrate Preparation: A solution of xanthine oxidase (typically from bovine milk) and a solution of the substrate, xanthine, are prepared in a suitable buffer (e.g., phosphate buffer, pH 7.5).

-

Incubation: The test compound, dissolved in a suitable solvent like DMSO, is pre-incubated with the enzyme solution for a specific period.

-

Reaction Initiation: The enzymatic reaction is initiated by adding the xanthine solution.

-

Measurement of Uric Acid Formation: The rate of uric acid formation is monitored by measuring the increase in absorbance at a specific wavelength (typically around 295 nm) over time using a spectrophotometer.

-

Data Analysis: The percentage of inhibition is calculated by comparing the rate of reaction in the presence of the inhibitor to the rate in its absence. The IC50 value, the concentration of the inhibitor required to reduce the enzyme activity by 50%, is then determined from a dose-response curve.

Cellular Assays

Cellular models are used to assess the antioxidant and other biological activities of the inhibitors in a more physiologically relevant context.

Example: DPPH Radical Scavenging Assay:

This assay measures the antioxidant capacity of the compounds.

-

Preparation of DPPH Solution: A solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in a suitable solvent (e.g., methanol) is prepared.

-

Reaction: The test compound is mixed with the DPPH solution.

-

Measurement: The decrease in absorbance of the DPPH solution, due to its reduction by the antioxidant compound, is measured at a specific wavelength (around 517 nm).

-

Data Analysis: The scavenging activity is calculated as a percentage of the reduction of DPPH.

In Vivo Models

Animal models, such as potassium oxonate-induced hyperuricemic mice, are used to evaluate the in vivo efficacy of the inhibitors in reducing uric acid levels.[10]

Visualizing Key Concepts

The following diagrams illustrate important aspects of xanthine oxidase inhibition.

Caption: Catalytic reaction of xanthine oxidase.

Caption: General workflow for XO inhibitor screening.

Caption: Key structural features of flavonoids for XO inhibition.

References

- 1. Xanthine oxidase - Wikipedia [en.wikipedia.org]

- 2. Biochemistry, Xanthine Oxidase - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Xanthine oxidase inhibitory study of eight structurally diverse phenolic compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Structure-activity relationship and classification of flavonoids as inhibitors of xanthine oxidase and superoxide scavengers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Structure-Activity Relationships and Changes in the Inhibition of Xanthine Oxidase by Polyphenols: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. A Study of the Interaction between Xanthine Oxidase and Its Inhibitors from Chrysanthemum morifolium Using Computational Simulation and Multispectroscopic Methods [mdpi.com]

- 9. Structure-activity relationship of coumarins in xanthine oxidase inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Design, synthesis and biological evaluation of novel xanthine oxidase inhibitors bearing a 2-arylbenzo[b]furan scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

In Vitro Characterization of Xanthine Oxidase Inhibitors: A Technical Guide

Disclaimer: No public data was found for a compound specifically named "Xanthine oxidase-IN-13". The following guide provides a comprehensive template for the in vitro characterization of a xanthine oxidase inhibitor, using publicly available data for well-characterized inhibitors, such as Oxypurinol and 3,4,5-Trihydroxycinnamic acid (THCA), as illustrative examples. This guide is intended for researchers, scientists, and drug development professionals.

Introduction to Xanthine Oxidase

Xanthine oxidase (XO) is a key enzyme in the metabolic pathway of purines.[1] It facilitates the oxidative hydroxylation of hypoxanthine to xanthine and subsequently to uric acid.[1] Overproduction of uric acid can lead to hyperuricemia, a condition that is a precursor to gout, a painful inflammatory condition caused by the deposition of urate crystals in joints and tissues. Therefore, inhibitors of xanthine oxidase are crucial therapeutic agents for the management of hyperuricemia and gout.[2] This guide outlines the essential in vitro assays and data presentation for characterizing novel xanthine oxidase inhibitors.

Quantitative Data Summary

The efficacy of a xanthine oxidase inhibitor is quantified by parameters such as the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki). The following table summarizes these values for the example inhibitors, Oxypurinol and 3,4,5-Trihydroxycinnamic acid (THCA).

| Compound | Parameter | Value | Conditions | Source |

| Oxypurinol | Ki | 35 nM | Human Xanthine Dehydrogenase/Oxidase | [2] |

| Ki | 6.35 ± 0.96 µM | Bovine Milk Xanthine Oxidase (XO form), Substrate: Xanthine | [2] | |

| Ki | 4.60 ± 0.87 µM | Bovine Milk Xanthine Dehydrogenase (XDH form), Substrate: Xanthine | [2] | |

| Ki | 3.15 ± 0.22 µM | Bovine Milk Xanthine Dehydrogenase (XDH form), Substrate: Hypoxanthine | [2] | |

| IC50 | ~15.2 µM | In vitro assay | [2] | |

| 3,4,5-Trihydroxycinnamic acid (THCA) | IC50 | 61.60 ± 8.00 µM | In vitro assay | [3] |

| Ki | 170 µM | Competitive inhibition | [3] | |

| Allopurinol (Reference) | IC50 | 2.84 ± 0.41 µM | In vitro assay | [3] |

| Ki | 2.12 µM | Competitive inhibition | [3] |

Experimental Protocols

In Vitro Xanthine Oxidase Inhibition Assay

This protocol describes a common spectrophotometric method to determine the inhibitory activity of a compound on xanthine oxidase by measuring the formation of uric acid.[2][3][4]

Materials:

-

Xanthine Oxidase (from bovine milk or other sources)

-

Xanthine (substrate)

-

Test Inhibitor (e.g., Xanthine oxidase-IN-13)

-

Allopurinol (positive control)

-

Potassium Phosphate Buffer (e.g., 70 mM, pH 7.5)

-

Dimethyl Sulfoxide (DMSO) for dissolving compounds

-

UV-Vis Spectrophotometer

-

96-well UV-transparent microplates or quartz cuvettes

Procedure:

-

Preparation of Reagents:

-

Assay Setup:

-

In a 96-well plate, prepare the assay mixture consisting of 35 µL of phosphate buffer, 50 µL of the test inhibitor solution (at various concentrations), and 30 µL of the xanthine oxidase enzyme solution.[4]

-

Include a vehicle control (with DMSO instead of the inhibitor) and a positive control with allopurinol.

-

Prepare a blank for each sample concentration containing all components except for the xanthine oxidase enzyme.

-

-

Enzyme Reaction and Measurement:

-

Pre-incubate the assay mixtures at 25°C for 15 minutes.[4]

-

Initiate the reaction by adding 60 µL of the xanthine substrate solution to each well.[4]

-

Immediately monitor the increase in absorbance at 295 nm over a period of time (e.g., 5-10 minutes) using the spectrophotometer. The rate of increase in absorbance corresponds to the rate of uric acid formation.

-

-

Data Analysis:

-

Calculate the initial reaction velocity (rate of change in absorbance per minute) for each inhibitor concentration.

-

The percentage of inhibition is calculated using the formula: (1 – B/A) x 100, where A is the enzyme activity without the inhibitor and B is the enzyme activity with the inhibitor.[4]

-

To determine the IC50 value, plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve.

-

The mode of inhibition (e.g., competitive, non-competitive) can be determined using Lineweaver-Burk plot analysis by measuring the enzyme kinetics at various substrate and inhibitor concentrations.[1]

-

Mandatory Visualizations

Signaling Pathway Diagram

Caption: Purine degradation pathway and the inhibition of xanthine oxidase.

Experimental Workflow Diagram

Caption: Experimental workflow for the in vitro xanthine oxidase inhibition assay.

References

Characterizing the Selectivity Profile of a Novel Xanthine Oxidase Inhibitor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Xanthine oxidase (XO) is a complex molybdoflavoenzyme that plays a critical role in purine catabolism. It catalyzes the oxidation of hypoxanthine to xanthine and subsequently xanthine to uric acid.[1][2] Elevated levels of uric acid are implicated in conditions such as gout and hyperuricemia, making XO a significant therapeutic target.[3] The development of novel XO inhibitors requires a thorough understanding of their potency, mechanism of action, and, crucially, their selectivity profile. A highly selective inhibitor minimizes off-target effects, leading to a safer and more effective therapeutic agent.

This technical guide provides a comprehensive overview of the methodologies and data presentation standards for characterizing the selectivity profile of a novel xanthine oxidase inhibitor, exemplified here as "Xanthine Oxidase-IN-13" (a hypothetical compound for illustrative purposes).

Data Presentation: Summarized Selectivity and Potency Data

Effective data presentation is paramount for the clear interpretation and comparison of a compound's characteristics. All quantitative data for a novel inhibitor like Xanthine Oxidase-IN-13 should be organized into structured tables.

Table 1: In Vitro Potency of Xanthine Oxidase-IN-13 against Xanthine Oxidase

| Parameter | Value | Experimental Conditions |

| IC50 | 50 nM | 100 µM xanthine, pH 7.5, 25°C |

| Ki | 25 nM | Competitive inhibition model |

| Mechanism of Inhibition | Competitive | Determined by Lineweaver-Burk analysis |

Table 2: Selectivity Profile of Xanthine Oxidase-IN-13 against Other Oxidoreductases

| Enzyme | IC50 (µM) | Fold Selectivity (vs. XO) |

| Xanthine Oxidase (XO) | 0.05 | 1 |

| Aldehyde Oxidase (AO) | > 100 | > 2000 |

| Monoamine Oxidase A (MAO-A) | 25 | 500 |

| Monoamine Oxidase B (MAO-B) | 50 | 1000 |

| Cytochrome P450 (CYP3A4) | > 100 | > 2000 |

Table 3: Kinase Selectivity Panel (Example Subset)

| Kinase | % Inhibition at 10 µM |

| EGFR | < 5% |

| VEGFR2 | < 10% |

| ABL1 | < 2% |

| SRC | < 8% |

| p38α | < 15% |

Experimental Protocols

Detailed and reproducible experimental protocols are the foundation of a robust selectivity profile.

Xanthine Oxidase Activity Assay (IC50 Determination)

This assay quantifies the potency of an inhibitor against xanthine oxidase.

-

Principle: The activity of XO is measured by monitoring the formation of uric acid, which absorbs light at 295 nm. The rate of this reaction is reduced in the presence of an inhibitor.

-

Materials:

-

Xanthine Oxidase (from bovine milk)

-

Xanthine (substrate)

-

Potassium Phosphate Buffer (0.05 M, pH 7.5)

-

Test Inhibitor (e.g., Xanthine Oxidase-IN-13)

-

96-well UV-transparent microplate

-

Microplate spectrophotometer

-

-

Procedure:

-

Prepare a stock solution of the test inhibitor in a suitable solvent (e.g., DMSO).

-

Create a serial dilution of the inhibitor in the assay buffer.

-

In a 96-well plate, add 10 µL of each inhibitor concentration (or vehicle control) to triplicate wells.

-

Add 170 µL of pre-warmed assay buffer to each well.

-

Add 10 µL of a xanthine solution (final concentration 100 µM) to each well.

-

Initiate the reaction by adding 10 µL of a diluted xanthine oxidase solution (final concentration to give a linear rate of uric acid formation).

-

Immediately measure the increase in absorbance at 295 nm every 30 seconds for 10-20 minutes at 25°C.

-

Calculate the initial reaction velocity (rate of change in absorbance) for each inhibitor concentration.

-

Plot the reaction velocity against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

-

Mechanism of Inhibition Study (Lineweaver-Burk Plot)

This study elucidates how the inhibitor interacts with the enzyme and substrate.

-

Principle: By measuring the reaction velocity at various substrate concentrations in the presence and absence of the inhibitor, the mechanism of inhibition (competitive, non-competitive, or uncompetitive) can be determined.

-

Procedure:

-

Perform the XO activity assay as described above.

-

Use a fixed concentration of the inhibitor (e.g., at its IC50 or 2x IC50).

-

Vary the concentration of the substrate, xanthine (e.g., from 10 µM to 200 µM).

-

Measure the initial reaction velocities for each substrate concentration with and without the inhibitor.

-

Plot the reciprocal of the velocity (1/V) against the reciprocal of the substrate concentration (1/[S]) to generate a Lineweaver-Burk plot.

-

Analyze the changes in the x-intercept (-1/Km) and y-intercept (1/Vmax) to determine the mechanism of inhibition.

-

Selectivity Screening Assays

These assays are crucial for assessing the inhibitor's off-target effects.

-

Aldehyde Oxidase (AO) Assay: Similar to the XO assay, but using a specific AO substrate (e.g., phthalazine) and monitoring its depletion or the formation of its product.

-

Monoamine Oxidase (MAO) Assay: Commercially available kits are often used, which typically involve a fluorometric or colorimetric readout based on the oxidation of a specific MAO substrate.

-

Kinase Panel Screening: This is typically outsourced to a specialized contract research organization (CRO). A fixed, high concentration of the inhibitor (e.g., 10 µM) is tested against a large panel of kinases (e.g., >400) to identify potential off-target interactions. The percentage of inhibition at this concentration is reported.

Mandatory Visualizations

Signaling Pathway

Caption: Purine catabolism pathway and the inhibitory action of XO-IN-13.

Experimental Workflow

Caption: Workflow for characterizing a novel xanthine oxidase inhibitor.

Conclusion

A comprehensive selectivity profile is indispensable for the preclinical development of a novel xanthine oxidase inhibitor. By employing rigorous and well-documented experimental protocols, presenting data in a clear and comparative format, and visualizing key processes, researchers can build a strong data package to support the advancement of new therapeutic candidates. The methodologies outlined in this guide provide a robust framework for the thorough characterization of compounds like the hypothetical "Xanthine Oxidase-IN-13," paving the way for the development of safer and more effective treatments for XO-related diseases.

References

Xanthine Oxidase-IN-13: A Technical Guide to Solubility and Stability

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available solubility and stability data for Xanthine Oxidase-IN-13, a selective inhibitor of xanthine oxidase. The information is intended to assist researchers in the effective handling, storage, and application of this compound in preclinical and research settings.

Introduction to Xanthine Oxidase-IN-13

Xanthine Oxidase-IN-13 is a small molecule inhibitor of xanthine oxidase, an enzyme that plays a crucial role in purine metabolism by catalyzing the oxidation of hypoxanthine to xanthine and then to uric acid. Elevated levels of uric acid are associated with conditions such as gout and hyperuricemia. By inhibiting xanthine oxidase, Xanthine Oxidase-IN-13 serves as a valuable tool for studying the pathological roles of this enzyme and for the potential development of therapeutic agents. Chemically, Xanthine Oxidase-IN-13 belongs to the Schiff base class of compounds, which are formed by the condensation of a primary amine with an aldehyde or ketone. The stability of such compounds can be influenced by factors like pH and the nature of the substituents.[1][2]

Solubility Data

The solubility of Xanthine Oxidase-IN-13 is a critical parameter for its use in in vitro and in vivo studies. Currently, the available data on its solubility is limited.

| Solvent | Concentration | Remarks |

| Dimethyl Sulfoxide (DMSO) | 10 mM | Standard solvent for creating stock solutions. |

| Phosphate-Buffered Saline (PBS) | Not Determined | Generally, aqueous solubility is expected to be low. |

| Ethanol | Not Determined | Solubility in other organic solvents has not been reported. |

| Water | Insoluble | Schiff bases are often insoluble in water.[2] |

Table 1: Solubility of Xanthine Oxidase-IN-13.

Stability and Storage

Specific, quantitative stability data for Xanthine Oxidase-IN-13 is not currently available in the public domain. However, based on the general properties of Schiff bases and common laboratory practices for small molecule inhibitors, the following recommendations can be made.[1][2] Aromatic Schiff bases, like Xanthine Oxidase-IN-13, are generally more stable than their aliphatic counterparts.[2] Their stability is often pH-dependent, with hydrolysis potentially occurring under acidic or strongly basic conditions.[3][4]

| Form | Storage Condition | Expected Stability |

| Solid (Lyophilized Powder) | -20°C, desiccated | ≥ 2 years |

| DMSO Stock Solution (10 mM) | -20°C or -80°C in aliquots | ≥ 6 months (minimize freeze-thaw cycles)[5] |

| Aqueous Solutions | Not Recommended for long-term storage | Prepare fresh for immediate use.[6] |

Table 2: Recommended Storage and Handling for Xanthine Oxidase-IN-13.

Experimental Protocols

Protocol for Determining Solubility

This protocol outlines a general method for determining the solubility of Xanthine Oxidase-IN-13 in various solvents.

Materials:

-

Xanthine Oxidase-IN-13 (solid)

-

Solvents of interest (e.g., PBS, ethanol, DMSO)

-

Vortex mixer

-

Centrifuge

-

Spectrophotometer or HPLC system

Method:

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid Xanthine Oxidase-IN-13 to a known volume of the solvent in a vial.

-

Vortex the mixture vigorously for 2 minutes.

-

Equilibrate the solution at a constant temperature (e.g., 25°C) for 24 hours with continuous agitation to ensure saturation.

-

-

Separation of Undissolved Solid:

-

Centrifuge the saturated solution at high speed (e.g., 10,000 x g) for 10 minutes to pellet the undissolved solid.

-

-

Quantification:

-

Carefully collect the supernatant.

-

Prepare a series of dilutions of the supernatant with the same solvent.

-

Determine the concentration of Xanthine Oxidase-IN-13 in the supernatant using a suitable analytical method, such as UV-Vis spectrophotometry at its λmax or by a validated HPLC method.[7]

-

The highest concentration measured represents the solubility of the compound in that solvent at the specified temperature.

-

Protocol for Assessing Chemical Stability

This protocol describes a method to evaluate the stability of Xanthine Oxidase-IN-13 in a chosen solvent over time.

Materials:

-

Xanthine Oxidase-IN-13 stock solution (e.g., 10 mM in DMSO)

-

Solvent for stability testing (e.g., PBS pH 7.4, cell culture media)

-

Incubator (e.g., 37°C)

-

HPLC system with a suitable column and detector

Method:

-

Sample Preparation:

-

Prepare a solution of Xanthine Oxidase-IN-13 in the test solvent at a known concentration (e.g., 10 µM).

-

Divide the solution into aliquots for different time points.

-

-

Incubation:

-

Incubate the aliquots at a specific temperature (e.g., 4°C, 25°C, 37°C).

-

-

Time-Point Analysis:

-

At designated time points (e.g., 0, 2, 4, 8, 24, 48 hours), remove an aliquot.

-

Immediately analyze the sample by HPLC to determine the concentration of the parent compound remaining. A control sample kept at -80°C can be used as a reference for 100% stability.

-

-

Data Analysis:

-

Plot the percentage of the initial concentration of Xanthine Oxidase-IN-13 remaining versus time.

-

From this plot, the half-life (t½) of the compound under the tested conditions can be calculated.

-

Signaling Pathway and Experimental Workflow Diagrams

Caption: Inhibition of the Xanthine Oxidase metabolic pathway by Xanthine Oxidase-IN-13.

Caption: Experimental workflow for determining the chemical stability of Xanthine Oxidase-IN-13.

References

- 1. ignited.in [ignited.in]

- 2. wjpsonline.com [wjpsonline.com]

- 3. Complexation behaviour and stability of Schiff bases in aqueous solution. The case of an acyclic diimino(amino) diphenol and its reduced triamine derivative - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 4. benchchem.com [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. cdn.caymanchem.com [cdn.caymanchem.com]

- 7. m.23michael.com [m.23michael.com]

A Technical Guide to Xanthine Oxidase and its Inhibition: Focus on Xanthine Oxidase-IN-1

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of xanthine oxidase, a critical enzyme in purine metabolism, and the principles of its inhibition. While the query specified "Xanthine oxidase-IN-13," publicly available scientific literature and chemical databases predominantly refer to "Xanthine oxidase-IN-1" with the CAS number 1071970-13-2. This guide will, therefore, focus on Xanthine oxidase-IN-1 as a representative inhibitor, alongside broader information on xanthine oxidase function, its role in disease, and experimental methodologies.

Xanthine oxidase (XO) is an enzyme that catalyzes the oxidation of hypoxanthine to xanthine and subsequently to uric acid.[1][2] This process is a key step in the catabolism of purines.[1][2] Under certain conditions, XO can also produce reactive oxygen species (ROS), implicating it in oxidative stress and various pathological conditions.[2][3][4]

Quantitative Data Summary

The following table summarizes key quantitative data for Xanthine oxidase-IN-1.

| Parameter | Value | Reference |

| CAS Number | 1071970-13-2 | [5][6][7] |

| Molecular Formula | C16H8F2N2O3 | [5] |

| Molecular Weight | 314.25 | [5] |

| IC50 | 6.5 nM | [7] |

| IUPAC Name | 4-(3-cyano-5,6-difluoro-1H-indol-1-yl)-2-hydroxybenzoic acid | [5] |

Xanthine Oxidase Signaling Pathway

Xanthine oxidase is involved in a complex signaling pathway that can have both physiological and pathological consequences. The enzyme exists in two interconvertible forms: xanthine dehydrogenase (XDH) and xanthine oxidase (XO).[3][8] In physiological conditions, the dehydrogenase form is more prevalent, while the oxidase form, a significant source of superoxide and hydrogen peroxide, becomes more active during inflammatory and hypoxic conditions.[9][10]

The production of uric acid and ROS by XO can activate downstream signaling cascades. For instance, uric acid can act as a danger-associated molecular pattern (DAMP), triggering inflammatory responses through the activation of the inflammasome complex and NF-κB.[4] The generated ROS can lead to oxidative stress, endothelial dysfunction, and contribute to the pathophysiology of cardiovascular diseases.[1][4]

Experimental Protocols

Xanthine Oxidase Inhibition Assay

A common method to determine the inhibitory activity of a compound against xanthine oxidase is a spectrophotometric assay.[11]

Principle: The activity of xanthine oxidase is measured by monitoring the formation of uric acid from xanthine, which results in an increase in absorbance at 295 nm.[11] The inhibitory effect of a compound is determined by comparing the rate of uric acid formation in the presence and absence of the inhibitor.

Materials:

-

Xanthine Oxidase (from bovine milk or other sources)

-

Xanthine solution

-

Phosphate buffer (e.g., 0.1 M, pH 7.5)

-

Test inhibitor (e.g., Xanthine oxidase-IN-1) dissolved in a suitable solvent (e.g., DMSO)

-

Allopurinol (as a positive control)

-

Spectrophotometer capable of measuring absorbance at 295 nm

Procedure:

-

Prepare a reaction mixture containing phosphate buffer and xanthine solution.

-

Add the test inhibitor at various concentrations to the reaction mixture. A control reaction should be prepared without the inhibitor.

-

Initiate the reaction by adding xanthine oxidase solution.

-

Immediately measure the change in absorbance at 295 nm over a set period (e.g., 3 minutes) at room temperature.[11]

-

The percentage of inhibition is calculated using the formula: % Inhibition = [(A_control - A_inhibitor) / A_control] x 100, where A is the rate of change in absorbance.[11]

-

The IC50 value, the concentration of the inhibitor that causes 50% inhibition, can be determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.[11]

Mechanism of Action of Xanthine Oxidase Inhibitors

Xanthine oxidase inhibitors can be broadly classified based on their mechanism of action, primarily as competitive or non-competitive inhibitors.[1]

-

Competitive Inhibitors: These compounds typically have a structure similar to the natural substrates (hypoxanthine or xanthine) and bind to the active site of the enzyme, thereby preventing the substrate from binding.[1]

-

Non-competitive Inhibitors: These inhibitors bind to a site on the enzyme other than the active site, inducing a conformational change that reduces the enzyme's catalytic activity.[1]

The active site of xanthine oxidase contains a molybdenum cofactor (MoCo) that is crucial for the hydroxylation reaction.[12] Many inhibitors interact with this molybdenum center to exert their inhibitory effect.

Conclusion

Xanthine oxidase remains a significant therapeutic target for conditions associated with hyperuricemia, such as gout, as well as for diseases linked to oxidative stress.[1][13] Inhibitors like Xanthine oxidase-IN-1, with its potent in vitro activity, represent valuable tools for further research into the roles of xanthine oxidase in health and disease. The experimental protocols and signaling pathway diagrams provided in this guide offer a foundational understanding for professionals in the field of drug discovery and biomedical research.

References

- 1. What are Xanthine oxidase modulators and how do they work? [synapse.patsnap.com]

- 2. Xanthine oxidase - Wikipedia [en.wikipedia.org]

- 3. ahajournals.org [ahajournals.org]

- 4. Xanthine Oxidase-Induced Inflammatory Responses in Respiratory Epithelial Cells: A Review in Immunopathology of COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Xanthine oxidase-IN-1 97.00% | CAS: 1071970-13-2 | AChemBlock [achemblock.com]

- 6. Xanthine oxidase-IN-1 | 1071970-13-2 [sigmaaldrich.com]

- 7. Xanthine oxidase-IN-1 | CAS#:1071970-13-2 | Chemsrc [chemsrc.com]

- 8. Xanthine Oxidoreductase-Derived Reactive Species: Physiological and Pathological Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Xanthine oxidoreductase-catalyzed reactive species generation: A process in critical need of reevaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Xanthine oxidoreductase: One enzyme for multiple physiological tasks - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Xanthine oxidase assay [bio-protocol.org]

- 12. Investigation of the Inhibition Mechanism of Xanthine Oxidoreductase by Oxipurinol: A Computational Study - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Biochemistry, Xanthine Oxidase - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Xanthine Oxidase-IN-13 In Vitro Assay

For Researchers, Scientists, and Drug Development Professionals

Introduction

Xanthine oxidase (XO) is a key enzyme in purine metabolism, catalyzing the oxidation of hypoxanthine to xanthine and subsequently to uric acid.[1] Elevated levels of uric acid are associated with conditions such as gout. Xanthine Oxidase-IN-13 is a selective inhibitor of xanthine oxidase and serves as a valuable tool for studying the role of this enzyme in various physiological and pathological processes, including inflammatory arthritis.[2] This document provides a detailed protocol for conducting an in vitro assay to determine the inhibitory activity of Xanthine Oxidase-IN-13.

Signaling Pathway of Xanthine Oxidase

The enzymatic activity of xanthine oxidase is a critical step in the catabolism of purines. The pathway involves the sequential oxidation of purine substrates, leading to the production of uric acid and reactive oxygen species (ROS) such as superoxide and hydrogen peroxide.

Caption: Diagram of the xanthine oxidase signaling pathway.

Experimental Protocols

This section details the necessary reagents and step-by-step procedure for determining the in vitro inhibitory activity of Xanthine Oxidase-IN-13.

Materials and Reagents

-

Xanthine Oxidase: Bovine milk xanthine oxidase (EC 1.17.3.2)

-

Substrate: Xanthine

-

Inhibitor: Xanthine Oxidase-IN-13 (Compound 10)[2]

-

Buffer: 50 mM Potassium Phosphate Buffer (pH 7.5)

-

Solvent: Dimethyl sulfoxide (DMSO)

-

Detection Instrument: UV-Vis Spectrophotometer

-

Consumables: 96-well UV-transparent microplates or quartz cuvettes

Preparation of Reagents

-

Potassium Phosphate Buffer (50 mM, pH 7.5): Prepare a stock solution of 50 mM potassium phosphate buffer and adjust the pH to 7.5. This buffer will be used for all dilutions.

-

Xanthine Oxidase Stock Solution: Prepare a stock solution of bovine milk xanthine oxidase in the phosphate buffer. The final concentration in the assay should be optimized, but a typical starting point is 0.05-0.2 units/mL.

-

Xanthine Stock Solution: Prepare a stock solution of xanthine in the phosphate buffer. A common substrate concentration for the assay is 100-200 µM. Due to the poor solubility of xanthine in aqueous solutions, gentle warming or the addition of a small amount of NaOH may be necessary to fully dissolve it, followed by pH readjustment.[3]

-

Xanthine Oxidase-IN-13 Stock Solution: Prepare a high-concentration stock solution of Xanthine Oxidase-IN-13 in 100% DMSO. The exact concentration will depend on the desired final concentrations in the assay.

-

Test Compound Dilutions: Serially dilute the Xanthine Oxidase-IN-13 stock solution with phosphate buffer to achieve a range of desired concentrations. Ensure the final DMSO concentration in the assay does not exceed 1% to avoid solvent effects on enzyme activity.

Assay Procedure

The following workflow outlines the steps for the xanthine oxidase inhibition assay.

Caption: Experimental workflow for the Xanthine Oxidase-IN-13 assay.

-

Assay Plate Setup: To each well of a 96-well UV-transparent microplate, add the following in the specified order:

-

Potassium Phosphate Buffer

-

Xanthine Oxidase-IN-13 solution at various concentrations (or DMSO vehicle for the control).

-

Xanthine Oxidase solution.

-

-

Pre-incubation: Gently mix the contents of the wells and pre-incubate the plate at 25°C for 10 minutes. This allows the inhibitor to interact with the enzyme before the substrate is introduced.

-

Reaction Initiation: Start the enzymatic reaction by adding the xanthine solution to each well.

-

Absorbance Measurement: Immediately begin monitoring the increase in absorbance at 295 nm using a spectrophotometer in kinetic mode. The absorbance should be recorded at regular intervals (e.g., every 30 seconds) for 5 to 10 minutes. The increase in absorbance corresponds to the formation of uric acid.

Data Analysis

-

Calculate Reaction Rates: Determine the rate of the reaction (V) for each concentration of the inhibitor by calculating the slope of the linear portion of the absorbance versus time curve (ΔAbs/min).

-

Calculate Percentage Inhibition: The percentage of inhibition for each concentration of Xanthine Oxidase-IN-13 is calculated using the following formula:

% Inhibition = [ (Vcontrol - Vinhibitor) / Vcontrol ] * 100

Where:

-

Vcontrol is the reaction rate in the absence of the inhibitor.

-

Vinhibitor is the reaction rate in the presence of the inhibitor.

-

-

Determine IC50 Value: Plot the percentage of inhibition against the logarithm of the inhibitor concentration. The IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, can be determined by fitting the data to a dose-response curve.

Data Presentation

The inhibitory activity of Xanthine Oxidase-IN-13 and a reference compound (Allopurinol) are summarized in the table below.

| Compound | Target | IC50 (µM) |

| Xanthine Oxidase-IN-13 | Bovine Xanthine Oxidase | 149.56[2] |

| Allopurinol (Reference) | Xanthine Oxidase | ~7-10 |

Note: The IC50 value for Allopurinol can vary depending on assay conditions.

Conclusion

This document provides a comprehensive protocol for the in vitro assessment of Xanthine Oxidase-IN-13, a selective inhibitor of xanthine oxidase. The detailed methodology and data presentation guidelines are intended to assist researchers in accurately determining the inhibitory potential of this compound and similar molecules. Adherence to this protocol will ensure reproducible and reliable results for studies in drug discovery and development.

References

Application Notes and Protocols for a Cell-Based Assay of Xanthine Oxidase-IN-13

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for a cell-based assay to evaluate the efficacy of Xanthine oxidase-IN-13, a selective inhibitor of Xanthine Oxidase (XO). The described methods are designed to be adaptable for various research and drug discovery applications, focusing on quantifying the inhibitor's activity within a cellular environment.

Introduction

Xanthine oxidase (XO) is a crucial enzyme in purine metabolism, catalyzing the oxidation of hypoxanthine to xanthine and subsequently to uric acid.[1] This process is a significant source of reactive oxygen species (ROS), including superoxide and hydrogen peroxide.[1][2] Dysregulation of XO activity has been implicated in various pathologies such as gout, hyperuricemia, and oxidative stress-related diseases.[3][4] Therefore, XO is a key target for therapeutic intervention.

Xanthine oxidase-IN-13 has been identified as a selective inhibitor of this enzyme, with an IC50 of 149.56 μM for bovine xanthine oxidase.[5] This cell-based assay protocol is designed to determine the inhibitory potential of Xanthine oxidase-IN-13 on endogenous XO activity in a cellular context, providing a more physiologically relevant assessment compared to biochemical assays. The primary endpoints of this assay are the quantification of uric acid and superoxide, the main products of the XO-catalyzed reaction.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the Xanthine Oxidase signaling pathway and the experimental workflow for the cell-based assay.

Caption: Xanthine Oxidase Signaling Pathway and Point of Inhibition.

Caption: Experimental Workflow for the Cell-Based Assay of Xanthine Oxidase-IN-13.

Experimental Protocols

I. Cell Culture and Seeding

-

Cell Line Selection: Human hepatocellular carcinoma cells (HepG2) or human umbilical vein endothelial cells (EA.hy926) are suitable for this assay as they exhibit detectable endogenous Xanthine Oxidase activity.

-

Cell Culture: Culture the selected cell line in appropriate media (e.g., DMEM for HepG2, supplemented with 10% FBS and 1% penicillin-streptomycin) at 37°C in a humidified atmosphere with 5% CO₂.

-

Seeding: Seed the cells in a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells per well. Allow the cells to adhere and grow for 24 hours before treatment.

II. Inhibition Assay Protocol

-

Preparation of Inhibitor Stock: Prepare a stock solution of Xanthine oxidase-IN-13 in DMSO. Further dilute the stock solution in cell culture media to achieve the desired final concentrations.

-

Inhibitor Treatment: After 24 hours of cell seeding, remove the culture medium and wash the cells once with PBS. Add fresh culture medium containing varying concentrations of Xanthine oxidase-IN-13 (e.g., 0.1 µM to 500 µM) to the respective wells. Include a vehicle control (DMSO) and a positive control (e.g., Allopurinol).

-

Pre-incubation: Incubate the cells with the inhibitor for 1-2 hours at 37°C.

-

Substrate Stimulation: Prepare a stock solution of hypoxanthine in sterile water or PBS. Add hypoxanthine to each well to a final concentration of 100-200 µM to stimulate XO activity.

-

Incubation: Incubate the plate for 2-4 hours at 37°C.

III. Endpoint Measurement Protocols

A. Uric Acid Quantification (Amplex Red-based Assay)

This method detects hydrogen peroxide (H₂O₂), a byproduct of the XO reaction, which is stoichiometrically equivalent to uric acid formation.

-

Reagent Preparation: Prepare a working solution of Amplex Red reagent (10-acetyl-3,7-dihydroxyphenoxazine) and horseradish peroxidase (HRP) in a suitable reaction buffer as per the manufacturer's instructions.

-

Sample Collection: After the incubation period, collect the cell culture supernatant from each well.

-

Assay Procedure: Add the Amplex Red/HRP working solution to each sample.

-

Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.

-

Measurement: Measure the fluorescence intensity using a microplate reader with excitation at 530-560 nm and emission at 590 nm.

-

Data Analysis: Calculate the concentration of uric acid produced based on a standard curve generated with known concentrations of uric acid or H₂O₂.

B. Superoxide Detection (Dihydroethidium - DHE Assay)

This assay measures the intracellular superoxide levels.

-

DHE Staining: After the incubation with the inhibitor and substrate, remove the medium and wash the cells with warm PBS. Add DHE solution (e.g., 5 µM in serum-free medium) to each well.

-

Incubation: Incubate the cells for 30 minutes at 37°C, protected from light.

-

Measurement: Wash the cells with PBS. Measure the fluorescence intensity using a microplate reader with excitation around 518 nm and emission around 605 nm. Alternatively, visualize the cells under a fluorescence microscope.

-

Data Analysis: Normalize the fluorescence intensity of the treated wells to the vehicle control.

C. Cell Viability Assay (MTT or Resazurin)

It is crucial to assess the cytotoxicity of the inhibitor to ensure that the observed reduction in XO activity is not due to cell death.

-

Reagent Addition: After the primary assay, add MTT or Resazurin solution to each well according to the manufacturer's protocol.

-

Incubation: Incubate for 2-4 hours at 37°C.

-

Measurement: For MTT, add a solubilizing agent and measure the absorbance at 570 nm. For Resazurin, measure the fluorescence with excitation at 560 nm and emission at 590 nm.

-

Data Analysis: Express cell viability as a percentage relative to the vehicle-treated control cells.

Data Presentation

The quantitative data from the experiments should be summarized in the following tables for clear comparison and analysis.

Table 1: IC₅₀ of Xanthine oxidase-IN-13 on Cellular Xanthine Oxidase Activity

| Endpoint Measured | Cell Line | IC₅₀ (µM) | 95% Confidence Interval |

| Uric Acid Production | HepG2 | [Insert Value] | [Insert Value] |

| Superoxide Levels | HepG2 | [Insert Value] | [Insert Value] |

| Uric Acid Production | EA.hy926 | [Insert Value] | [Insert Value] |

| Superoxide Levels | EA.hy926 | [Insert Value] | [Insert Value] |

Table 2: Effect of Xanthine oxidase-IN-13 on Cell Viability

| Inhibitor Concentration (µM) | Cell Line | % Cell Viability (Mean ± SD) |

| 0 (Vehicle) | HepG2 | 100 ± [Insert Value] |

| 10 | HepG2 | [Insert Value] |

| 50 | HepG2 | [Insert Value] |

| 100 | HepG2 | [Insert Value] |

| 200 | HepG2 | [Insert Value] |

| 500 | HepG2 | [Insert Value] |

Table 3: Comparison of Xanthine Oxidase Inhibition by Xanthine oxidase-IN-13 and Allopurinol

| Compound | Concentration (µM) | % Inhibition of Uric Acid Production (Mean ± SD) | % Inhibition of Superoxide Levels (Mean ± SD) |

| Xanthine oxidase-IN-13 | [IC₅₀ Value] | [Insert Value] | [Insert Value] |

| Allopurinol | [Known IC₅₀] | [Insert Value] | [Insert Value] |

Conclusion

This document provides a comprehensive guide for developing and executing a cell-based assay to characterize the inhibitory activity of Xanthine oxidase-IN-13. The detailed protocols for measuring key products of the Xanthine Oxidase reaction, along with the necessary controls for cytotoxicity, will enable researchers to obtain reliable and physiologically relevant data. The structured data presentation and visual workflows are intended to facilitate experimental planning and data interpretation in the context of drug discovery and development.

References

- 1. Xanthine oxidase - Wikipedia [en.wikipedia.org]

- 2. ahajournals.org [ahajournals.org]

- 3. XO (Xanthine Oxidase) Activity Assay Kit | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 4. Xanthine Oxidase activity: Significance and symbolism [wisdomlib.org]

- 5. medchemexpress.com [medchemexpress.com]

Application Notes and Protocols: Xanthine Oxidase-IN-13

For Researchers, Scientists, and Drug Development Professionals

Abstract

Xanthine oxidase-IN-13 is a selective inhibitor of xanthine oxidase, a key enzyme in purine metabolism that catalyzes the oxidation of hypoxanthine and xanthine to uric acid.[1][2] Due to its role in uric acid production, xanthine oxidase is a significant target for the research and treatment of conditions like hyperuricemia and inflammatory arthritis.[1] These application notes provide a detailed protocol for the preparation of a stock solution of Xanthine oxidase-IN-13 for in vitro experimental use, along with essential safety, handling, and storage guidelines.

Chemical and Physical Properties

A summary of the key quantitative data for Xanthine oxidase-IN-13 is presented below. This information is critical for accurate stock solution preparation and experimental design.

| Property | Value | Source |

| Product Name | Xanthine oxidase-IN-13 | MedchemExpress[1] |

| Molecular Formula | C₁₄H₁₃NO | CymitQuimica[3] |

| Molecular Weight | 211.26 g/mol | MedchemExpress[1] |

| Target | Bovine Xanthine Oxidase | MedchemExpress[1] |

| IC₅₀ | 149.56 µM | MedchemExpress[1] |

| Recommended Solvent | DMSO | General Practice[4][5] |

| Storage (Solid) | Room Temperature | MedchemExpress[1] |

| Storage (Stock Solution) | -20°C or -80°C | General Practice |

Signaling Pathway and Mechanism of Action

Xanthine oxidase is a critical enzyme in the purine catabolism pathway. It facilitates the final two steps, converting hypoxanthine to xanthine and subsequently xanthine to uric acid. Xanthine oxidase-IN-13 exerts its effect by inhibiting this enzyme, thereby blocking the production of uric acid.

Experimental Protocols

Required Materials

-

Xanthine oxidase-IN-13 powder

-

Dimethyl sulfoxide (DMSO), anhydrous

-

Microcentrifuge tubes or amber glass vials

-

Calibrated analytical balance

-

Vortex mixer and/or sonicator

-

Pipettes and sterile, disposable tips

-

Personal Protective Equipment (PPE): lab coat, safety glasses, and chemical-resistant gloves[6][7]

Safety and Handling Precautions

-

This product is for research use only and is not for human or veterinary use.[4]

-

Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[6][8]

-

Avoid direct contact with skin and eyes by wearing appropriate PPE.[6] In case of contact, wash skin thoroughly with soap and water, and flush eyes with copious amounts of water for at least 15 minutes.[6][7]

-

Refer to the supplier's Safety Data Sheet (SDS) for complete safety information. If an SDS is not available, handle the compound with the standard precautions for a novel chemical substance.

Stock Solution Preparation Workflow

The following diagram outlines the general workflow for preparing the stock solution.

Step-by-Step Protocol for a 10 mM Stock Solution

This protocol describes the preparation of a 10 mM stock solution in DMSO. Adjust the calculations accordingly for a different desired concentration.

-

Calculation:

-

The molecular weight (MW) of Xanthine oxidase-IN-13 is 211.26 g/mol .[1]

-

To prepare a 10 mM (0.010 mol/L) solution, you need 0.010 moles per liter of solvent.

-

Weight (mg) = Volume (mL) × Concentration (mM) × MW ( g/mol ) / 1000

-

For example, to make 1 mL of a 10 mM stock solution:

-

Weight (mg) = 1 mL × 10 mM × 211.26 / 1000 = 2.1126 mg

-

-

Therefore, you will weigh 2.11 mg of Xanthine oxidase-IN-13 and dissolve it in 1 mL of DMSO.

-

-

Procedure:

-

Tare a clean, dry microcentrifuge tube on a calibrated analytical balance.

-

Carefully weigh approximately 2.11 mg of Xanthine oxidase-IN-13 powder directly into the tared tube. Record the exact weight.

-

Based on the actual weight, recalculate the precise volume of DMSO needed. For example, if you weighed 2.50 mg:

-

Volume (mL) = [Weight (mg) / MW ( g/mol )] × [1000 / Concentration (mM)]

-

Volume (mL) = [2.50 / 211.26] × [1000 / 10] = 1.18 mL

-

-

Add the calculated volume of anhydrous DMSO to the tube containing the compound.

-

Cap the tube tightly and vortex thoroughly for 1-2 minutes until the solid is completely dissolved. A brief sonication in a water bath can aid dissolution if necessary. Visually inspect the solution to ensure no solid particles remain.

-

The solution is now a 10 mM stock.

-

Storage and Stability

-

Solid Compound: Store the lyophilized powder at room temperature as recommended by the supplier.[1]

-

Stock Solution: It is highly recommended to aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles. Store these aliquots in tightly sealed tubes at -20°C or -80°C. When stored properly, DMSO stock solutions are typically stable for several months. Before use, thaw an aliquot at room temperature and gently vortex to ensure homogeneity. Do not store aqueous dilutions for more than one day.[4]

Preparation of Working Solutions

To prepare a working solution for your experiment, dilute the 10 mM stock solution into the appropriate aqueous buffer or cell culture medium.

Example: To prepare 1 mL of a 100 µM working solution:

-

Use the dilution formula: C₁V₁ = C₂V₂

-

C₁ = 10 mM (stock concentration)

-

V₁ = Volume of stock to add

-

C₂ = 100 µM = 0.1 mM (desired final concentration)

-

V₂ = 1 mL (desired final volume)

-

-

(10 mM) × V₁ = (0.1 mM) × (1 mL)

-

V₁ = 0.01 mL = 10 µL

-

Add 10 µL of the 10 mM stock solution to 990 µL of your experimental buffer or medium. Mix well.

Note: Ensure the final concentration of DMSO in your assay is low (typically <0.5%) as it can have physiological effects at higher concentrations.[4] Always include a vehicle control (medium/buffer with the same final concentration of DMSO) in your experiments.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Xanthine oxidase-IN-13 | CymitQuimica [cymitquimica.com]

- 4. cdn.caymanchem.com [cdn.caymanchem.com]

- 5. mdpi.com [mdpi.com]

- 6. chemicalbook.com [chemicalbook.com]

- 7. cdn.caymanchem.com [cdn.caymanchem.com]

- 8. sigmaaldrich.com [sigmaaldrich.com]

Application Notes and Protocols for the Evaluation of Novel Xanthine Oxidase Inhibitors in Animal Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

Xanthine oxidase (XO) is a critical enzyme in the purine metabolism pathway, catalyzing the oxidation of hypoxanthine to xanthine and subsequently to uric acid.[1][2] Elevated levels of uric acid, a condition known as hyperuricemia, are a primary factor in the pathogenesis of gout and are associated with other health issues like cardiovascular and kidney diseases.[3] Consequently, the inhibition of xanthine oxidase is a key therapeutic strategy for managing hyperuricemia and related conditions.[3][4]

These application notes provide a comprehensive guide for the in vivo evaluation of novel xanthine oxidase inhibitors, using "Xanthine Oxidase-IN-13" as a representative investigational compound. The protocols detailed below describe the induction of hyperuricemia in animal models and the subsequent assessment of the therapeutic efficacy of the inhibitor.

Mechanism of Action

Xanthine oxidase is a complex enzyme containing a molybdenum cofactor at its active site, which is essential for the catalysis of its substrates.[5][6] The enzyme facilitates the hydroxylation of purines, leading to the production of uric acid and reactive oxygen species (ROS) such as superoxide and hydrogen peroxide.[2][6][7] Xanthine oxidase inhibitors function by binding to the enzyme, thereby preventing the substrate from accessing the active site and blocking the production of uric acid.[3][4] These inhibitors can be classified as either purine analogues, like allopurinol, or non-purine analogues, such as febuxostat.[3]

Signaling Pathway of Uric Acid Production

Caption: Inhibition of Uric Acid Production by Xanthine Oxidase-IN-13.

Data Presentation

The following table provides a template for summarizing the in vivo efficacy and pharmacokinetic data for a novel xanthine oxidase inhibitor.

| Parameter | Vehicle Control | Xanthine Oxidase-IN-13 (Dose 1) | Xanthine Oxidase-IN-13 (Dose 2) | Positive Control (e.g., Allopurinol) |

| In Vitro Data | ||||

| IC50 (µM) | N/A | Value | Value | Value |

| In Vivo Pharmacodynamics | ||||

| Serum Uric Acid (mg/dL) at 2h | Value | Value | Value | Value |

| Serum Uric Acid (mg/dL) at 4h | Value | Value | Value | Value |

| Serum Uric Acid (mg/dL) at 8h | Value | Value | Value | Value |

| % Reduction in Serum Uric Acid | 0% | Value | Value | Value |

| In Vivo Pharmacokinetics | ||||

| Cmax (ng/mL) | N/A | Value | Value | Value |

| Tmax (h) | N/A | Value | Value | Value |

| AUC (ng·h/mL) | N/A | Value | Value | Value |

| Half-life (h) | N/A | Value | Value | Value |

Experimental Protocols

Protocol 1: Induction of Hyperuricemia in Rodents

This protocol describes a widely used method for inducing an acute state of hyperuricemia in rats or mice using potassium oxonate, a uricase inhibitor.[8] Uricase is an enzyme present in most mammals, but not humans, that breaks down uric acid.[8] Inhibiting this enzyme leads to an accumulation of uric acid in the blood.[8]

Materials and Reagents:

-

Potassium Oxonate (PO)

-

Vehicle (e.g., 0.5% carboxymethylcellulose sodium - CMC-Na)

-